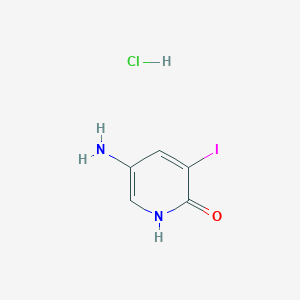5-Amino-3-iodo-pyridin-2-ol hydrochloride
CAS No.:
Cat. No.: VC13581394
Molecular Formula: C5H6ClIN2O
Molecular Weight: 272.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6ClIN2O |
|---|---|
| Molecular Weight | 272.47 g/mol |
| IUPAC Name | 5-amino-3-iodo-1H-pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H |
| Standard InChI Key | RLQPWQIUDDDMFJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC=C1N)I.Cl |
| Canonical SMILES | C1=C(C(=O)NC=C1N)I.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is a hydrochloride salt of 5-amino-3-iodo-pyridin-2-ol, featuring a pyridine core with three functional groups:
-
Amino (-NH₂) at position 5
-
Iodo (-I) at position 3
-
Hydroxyl (-OH) at position 2
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆ClIN₂O | |
| Molecular Weight | 272.47 g/mol | |
| CAS Number | 1951439-52-3 | |
| IUPAC Name | 5-amino-3-iodopyridin-2-ol hydrochloride | |
| Exact Mass | 271.94 g/mol (neutral form) |
Spectral Data
-
¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–8.0 ppm) and NH₂/OH groups (broad signals at δ 4.5–5.5 ppm) .
-
IR: Stretching vibrations for N-H (3350 cm⁻¹), O-H (3200 cm⁻¹), and C-I (550 cm⁻¹) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via halogenation and protection/deprotection strategies:
Route 1: Direct Iodination
-
Starting Material: 5-Amino-pyridin-2-ol.
-
Iodination: Electrophilic substitution using iodine monochloride (ICl) in acetic acid .
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt .
Route 2: Functional Group Interconversion
-
Halogen Exchange: 5-Amino-3-bromo-pyridin-2-ol undergoes iodide substitution via Ullmann-type coupling with CuI .
Optimization Challenges:
-
Competing side reactions (e.g., dehalogenation) require inert atmospheres .
-
Hydroxyl group protection (e.g., benzylation) improves regioselectivity .
Physicochemical Properties
Stability and Solubility
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes above 200°C | |
| Solubility | 15–20 mg/mL in water | |
| LogP (Partition Coefficient) | 2.34 (neutral form) |
Reactivity Profile
-
Nucleophilic Sites: Amino (-NH₂) and hydroxyl (-OH) groups participate in alkylation/acylation .
-
Electrophilic Substitution: Iodo substituent enables Suzuki-Miyaura cross-coupling.
Applications in Pharmaceutical Chemistry
Drug Intermediate
-
Antiviral Agents: Serves as a precursor for imidazo[1,2-a]pyridines with activity against herpes simplex virus .
-
Kinase Inhibitors: Functionalization at position 3 enhances selectivity for p38α MAP kinase .
Agrochemistry
| Risk Factor | Precautionary Measure | Source |
|---|---|---|
| Skin/Irritation | Use nitrile gloves; wash immediately | |
| Inhalation Risk | Operate in fume hood | |
| Environmental Toxicity | Avoid discharge into waterways |
Recent Advancements and Future Directions
Biocatalytic Hydroxylation
-
Microbial Systems: Burkholderia sp. MAK1 achieves regioselective hydroxylation of pyridines, offering a green synthesis alternative .
Targeted Drug Delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume